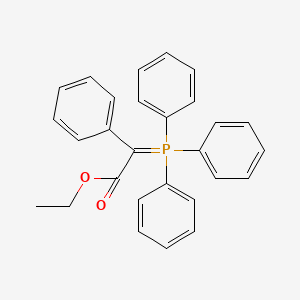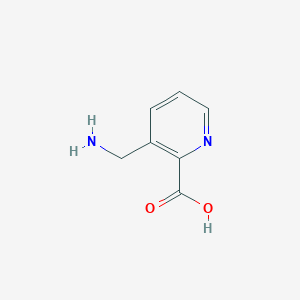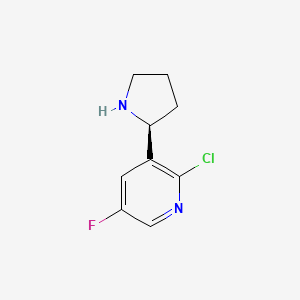![molecular formula C12H17NO2 B13029948 (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a phenyl group substituted with an isopropyl group, and a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: An essential amino acid with a similar phenyl group but without the isopropyl substitution.
Leucine: Another essential amino acid with a branched-chain structure but lacking the aromatic ring.
Uniqueness
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is unique due to its combination of an aromatic ring with an isopropyl group and a chiral center, which imparts distinct chemical and biological properties compared to other amino acids .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
AMNDKHPMSNJEIA-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C1=CC=CC=C1[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)

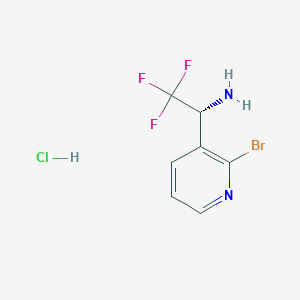
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
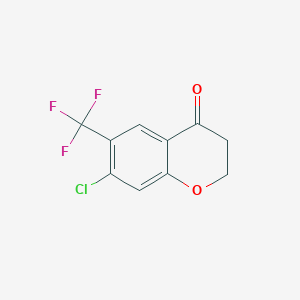
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
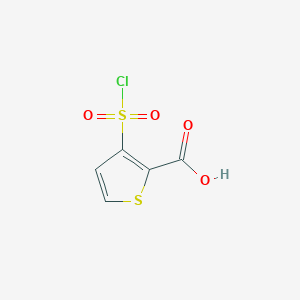

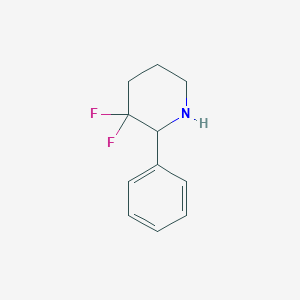
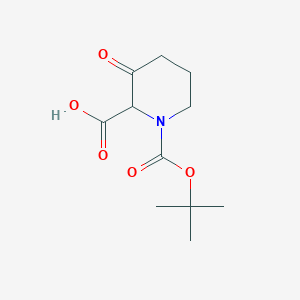
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
